5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine
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Overview
Description
This compound is a mouthful, but its structure promises intrigue. Let’s break it down: It’s a heterocyclic compound containing both nitrogen and sulfur atoms. The name hints at its complex architecture, with fused rings and various functional groups. Our compound is a member of the oxazine family, which often exhibits interesting biological activities.
Preparation Methods
Synthesis Routes::
Condensation Reaction: Start with appropriate precursors, such as thienopyrimidine derivatives and phenyl-substituted compounds. Under controlled conditions, these react to form the intricate oxazine ring system.
Cyclization: The key step involves cyclizing the intermediate compound, bringing together the phenyl and thienopyrimidine moieties.
Methylene Group Addition: Introduce the methylidene (CH₂) group to the central carbon, creating the unique 4-methylene feature.
Industrial Production:: Industrial-scale synthesis typically employs efficient, high-yielding methods. Researchers optimize reaction conditions, catalysts, and purification steps to ensure cost-effective production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl rings.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.
Reduction: Reduction of the oxazine ring or the double bond in the methylene group is feasible.
Bromine/Chlorine: For halogenation reactions.
Hydrogen Peroxide: Used in oxidation steps.
Hydrazine: May reduce the oxazine ring.
Metal Catalysts (e.g., Palladium): Facilitate hydrogenation reactions.
- Oxidation may yield sulfoxides or sulfones.
- Substitution can lead to various derivatives with altered properties.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore novel reactions using this compound as a building block.
Medicinal Chemistry: Investigate analogs for drug development.
Anticancer Activity: Compound 47 (a derivative) shows promising anticancer effects.
Biological Imaging: Fluorescent derivatives can label cellular structures.
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
Cellular Targets: Likely interacts with proteins or nucleic acids.
Pathways: Investigate its impact on cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and methylene group set it apart.
Similar Compounds: Explore related oxazines, thienopyrimidines, or phenyl-substituted molecules.
Properties
Molecular Formula |
C31H26N6O2S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
5-methyl-4-methylidene-7-(5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-2-phenylpyrimido[4,5-d][1,3]oxazine |
InChI |
InChI=1S/C31H26N6O2S/c1-18-23-29(37-14-16-38-17-15-37)34-26(21-10-6-4-7-11-21)36-31(23)40-25(18)28-32-19(2)24-20(3)39-30(35-27(24)33-28)22-12-8-5-9-13-22/h4-13H,3,14-17H2,1-2H3 |
InChI Key |
DBCRTZQWUNGNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C5=NC(=C6C(=C)OC(=NC6=N5)C7=CC=CC=C7)C |
Origin of Product |
United States |
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